

FT895 In Vitro Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

FT895 is a potent and selective inhibitor of histone deacetylase 11 (HDAC11), a class IV HDAC enzyme.[1][2] Emerging research highlights the therapeutic potential of FT895 in diverse areas, including oncology and antiviral applications.[3][4] These application notes provide a summary of the in vitro activity of FT895 and detailed protocols for key assays to evaluate its efficacy and mechanism of action in a laboratory setting.

Data Presentation

The following tables summarize the reported in vitro inhibitory and cytotoxic concentrations of **FT895** across various cell lines and assay formats.

Table 1: Inhibitory Concentration of FT895



Target	Assay System	IC50	Reference
HDAC11	Enzyme Assay	3 nM	[1][2]
HDAC11	HPLC Assay (myristoyl-H3K9 peptide)	0.74 μΜ	[5]
HDAC4	Enzyme Assay	25 μΜ	[5]
HDAC8	Enzyme Assay	9.2 μΜ	[5]

Table 2: Antiviral and Cytotoxic Activity of FT895

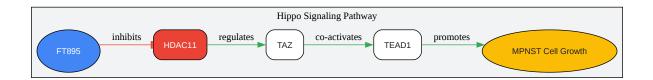


Cell Line	Virus	Parameter	Value	Reference
HeLa	-	CC50	> 100 μM	[3]
HeLa	EV71	EC50	0.1 μΜ	[3]
Vero	-	CC50	> 200 μM	
Vero	EV71	EC50	0.1 μΜ	
sNF96.2 (NF1- related MPNST)	-	IC50	77.16 μΜ	[4]
STS26T (sporadic MPNST)	-	IC50	58.49 μΜ	[4]
S462TY (MPNST)	-	IC50	6.76 μΜ	[4]
T265 (MPNST)	-	IC50	10.09 μΜ	[4]
ST8814 (MPNST)	-	IC50	22.88 μΜ	[4]
hs53T (neurofibroma)	-	IC50	13.12 μΜ	[4]
LinNF (neurofibroma primary culture)	-	IC50	121.9 μΜ	[4]

Signaling Pathways

FT895 has been shown to modulate key signaling pathways, including the Hippo pathway and pathways involved in thermogenesis.

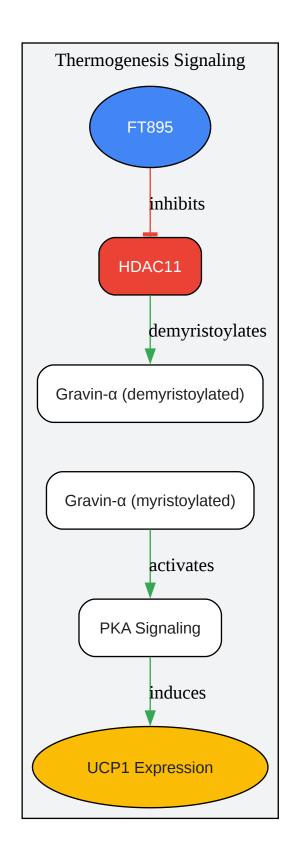




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Caption: **FT895** inhibits HDAC11, which in turn suppresses the expression of TAZ and TEAD1, leading to the inhibition of Malignant Peripheral Nerve Sheath Tumor (MPNST) cell growth.[4]





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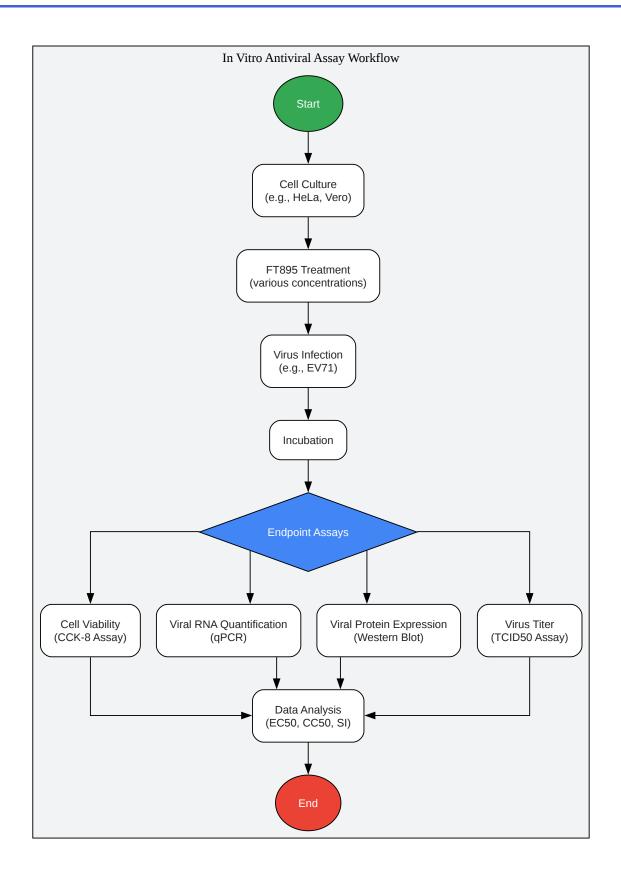


Caption: **FT895** inhibits HDAC11, preventing the demyristoylation of Gravin- α , which leads to the activation of PKA signaling and subsequent induction of UCP1 expression, a key regulator of thermogenesis.[6]

Experimental Workflow

A general workflow for evaluating the in vitro antiviral activity of **FT895** is depicted below. This can be adapted for other applications such as oncology studies.





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- To cite this document: BenchChem. [FT895 In Vitro Assay: Application Notes and Protocols].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2679868#ft895-in-vitro-assay-protocol]

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